3-(2-Aminoethyl)pyrrolidin-2-one;hydrochloride
Description
3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidinone ring with an aminoethyl substituent
Properties
IUPAC Name |
3-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-1-5-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWRAXPZTWGPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987266-33-0 | |
| Record name | 3-(2-aminoethyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization to yield the desired product .
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
3-(2-Aminoethyl)pyrrolidin-2-one;hydrochloride belongs to the pyrrolidinone family, characterized by its unique structural features that include a pyrrolidinone ring and an aminoethyl side chain. Its molecular formula is with a molecular weight of approximately 144.17 g/mol. The presence of the amino group suggests potential for biological activity, particularly in neurological contexts.
Scientific Research Applications
1. Neuropharmacology
- Mechanism of Action : this compound is studied for its potential as a neurotransmitter analog, which may influence neurotransmission pathways. Its structural similarity to naturally occurring neurotransmitters allows it to interact with various biological receptors, potentially leading to therapeutic benefits in neurological disorders .
- Case Study : Research has indicated that this compound may modulate neurotransmitter systems, enhancing synaptic transmission and offering neuroprotective effects in models of neurodegenerative diseases .
2. Enzyme Interaction Studies
- Biochemical Properties : The compound has been shown to interact with key enzymes involved in neurotransmission, such as acetylcholinesterase. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is crucial for effective neurotransmission .
- Data Table: Enzyme Interaction Summary
| Enzyme | Interaction Type | Effect on Activity |
|---|---|---|
| Acetylcholinesterase | Inhibitor | Increased acetylcholine levels |
| Ion Channels | Modulator | Alters cellular signaling pathways |
3. Antioxidant Activity
- Research Findings : Recent studies have explored the antioxidant properties of pyrrolidinone derivatives, including this compound. These compounds exhibit free radical scavenging activity, which may contribute to their neuroprotective effects .
- Case Study : A study measuring the DPPH free radical scavenging capacity found that certain derivatives showed significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions .
4. Drug Development
- Potential Therapeutic Uses : Given its ability to enhance neurotransmission and exhibit antioxidant properties, this compound is being investigated as a candidate for drug development targeting neurological disorders such as Alzheimer’s disease and other forms of dementia .
- Case Study : In preclinical trials, derivatives of this compound demonstrated improved cognitive functions in animal models, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A closely related compound with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with distinct reactivity and applications.
Prolinol: A compound with a similar ring structure but different functional groups.
Uniqueness
3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous.
Biological Activity
3-(2-Aminoethyl)pyrrolidin-2-one;hydrochloride, often referred to as "pyrrolidine derivative," is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring with an aminoethyl substituent. The synthesis of various derivatives of this compound has been reported, highlighting the versatility of the pyrrolidine scaffold in drug discovery. For instance, 3-(2-aminoethyl)pyrrolidin-2-one has been synthesized through multicomponent reactions, yielding derivatives with significant biological activity .
Antioxidant Activity
Research indicates that derivatives of 3-pyrroline-2-one exhibit notable antioxidant properties. For example, studies have shown that these compounds can scavenge hydroxyl radicals effectively, demonstrating comparable efficacy to established antioxidants like Trolox and melatonin . The ability to mitigate oxidative stress suggests potential therapeutic applications in conditions where oxidative damage is a concern.
Antimicrobial Activity
Pyrrolidine derivatives have been evaluated for their antimicrobial properties against various pathogens. In vitro studies reveal that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown minimal inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This broad-spectrum activity positions them as promising candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 3-(2-aminoethyl)pyrrolidin-2-one | Staphylococcus aureus | 0.0039 |
| 3-(2-aminoethyl)pyrrolidin-2-one | Escherichia coli | 0.025 |
| Other derivatives | Various (Gram-positive) | Varies |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, specific derivatives have demonstrated activity against breast cancer cell lines by interacting with estrogen receptors, thereby influencing tumor growth dynamics .
Case Studies
- Antioxidant Study : A study investigated the antioxidant capacity of several pyrrolidine derivatives, revealing that those with specific substituents could effectively reduce oxidative stress markers in cellular models. The findings indicated a structure-activity relationship (SAR) where certain modifications enhanced radical scavenging capabilities .
- Antimicrobial Evaluation : In a comprehensive evaluation of pyrrolidine derivatives against clinical isolates of bacteria, researchers found that some compounds exhibited potent activity against multi-drug resistant strains, highlighting their potential role in addressing antibiotic resistance .
- Cancer Cell Line Study : A recent study assessed the effect of pyrrolidine derivatives on MCF-7 breast cancer cells, showing that specific compounds could induce apoptosis and inhibit cell proliferation at nanomolar concentrations . This suggests a promising avenue for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-aminoethyl)pyrrolidin-2-one hydrochloride, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, hydrochlorination of the free base using 1.0 M aqueous HCl under controlled heating (50°C) ensures salt formation . Purity validation requires HPLC (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Residual solvents and byproducts should be quantified via gas chromatography-mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are critical for characterizing 3-(2-aminoethyl)pyrrolidin-2-one hydrochloride?
- Methodology :
- FT-IR : Confirm the presence of amine (-NH₂) and carbonyl (C=O) groups via stretching bands at ~3300 cm⁻¹ (N-H) and ~1680 cm⁻¹ (C=O) .
- ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and the aminoethyl side chain (δ ~1.8–2.2 ppm).
- X-ray crystallography : Resolve monoclinic crystal structures (space group P2₁/c) to verify stereochemistry and hydrogen bonding patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-protected containers at 2–8°C. Avoid moisture and prolonged exposure to oxygen. Stability under accelerated conditions (40°C/75% RH for 6 months) should be monitored via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition .
Advanced Research Questions
Q. How can structural modifications to the pyrrolidinone ring alter the compound’s biological or chemical activity?
- Methodology : Introduce substituents (e.g., halogenation at the 4-position or alkylation on the aminoethyl group) and evaluate changes using:
- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases) .
- Computational modeling : Perform molecular docking (MOE software) to predict binding affinity modifications .
- Structure-activity relationship (SAR) studies : Correlate substituent effects with bioactivity data .
Q. What experimental strategies resolve contradictions in solubility or reactivity data reported in literature?
- Methodology :
- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 4–10) .
- Kinetic studies : Monitor reaction rates under varying temperatures and solvent systems (e.g., DMSO vs. ethanol) to identify solvent-dependent behavior .
- Cross-validate analytical data : Combine high-resolution mass spectrometry (HRMS) and XRD to confirm molecular composition and crystallinity .
Q. How can researchers optimize synthetic yields while minimizing byproducts like dimerized or oxidized species?
- Methodology :
- Reaction optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry, catalyst loading). For example, reducing HCl concentration during hydrochlorination minimizes over-acidification byproducts .
- Byproduct identification : Employ LC-MS/MS to trace impurities and adjust purification protocols (e.g., gradient column chromatography) .
Q. What are the best practices for validating the compound’s role in multi-step organic syntheses (e.g., as a building block)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
